molecular formula C8H9BrN2O3 B8183783 4-bromo-5-methoxy-N-methyl-2-nitroaniline

4-bromo-5-methoxy-N-methyl-2-nitroaniline

Cat. No.: B8183783
M. Wt: 261.07 g/mol
InChI Key: DHBJPMQTSSMDEX-UHFFFAOYSA-N
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Description

4-bromo-5-methoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-N-methyl-2-nitroaniline typically involves multiple steps:

    Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a bromine-containing reagent.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the precursor.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methoxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-bromo-5-methoxy-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-N-methyl-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-nitroaniline
  • 5-methoxy-2-nitroaniline
  • N-methyl-2-nitroaniline

Uniqueness

4-bromo-5-methoxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and methoxy groups can influence its electronic properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-5-methoxy-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-10-6-4-8(14-2)5(9)3-7(6)11(12)13/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBJPMQTSSMDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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